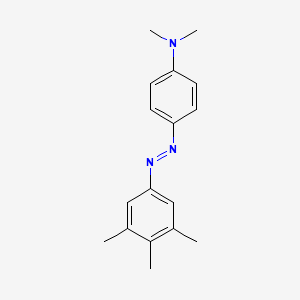
N,N-Dimethyl-4-((3,4,5-trimethylphenyl)azo)benzenamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dimethyl-4-((3,4,5-trimethylphenyl)azo)benzenamine is an organic compound with the molecular formula C17H21N3. It is a member of the azo compounds, characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. This compound is known for its vibrant color and is often used in dyeing processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-((3,4,5-trimethylphenyl)azo)benzenamine typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 3,4,5-trimethylaniline using sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt. This intermediate is then coupled with N,N-dimethylaniline under alkaline conditions to yield the desired azo compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters, such as temperature, pH, and reactant concentrations.
化学反応の分析
Types of Reactions
N,N-Dimethyl-4-((3,4,5-trimethylphenyl)azo)benzenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can break the azo bond, yielding the corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and zinc in acetic acid are frequently used.
Substitution: Halogenation and nitration reactions are typically carried out using reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated and nitrated aromatic compounds.
科学的研究の応用
N,N-Dimethyl-4-((3,4,5-trimethylphenyl)azo)benzenamine has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with certain drugs.
Industry: Utilized in the production of colored plastics, textiles, and inks.
作用機序
The compound exerts its effects primarily through its azo group, which can undergo reversible redox reactions. The azo bond (N=N) can be reduced to form amines, which can interact with various molecular targets. In biological systems, the compound can bind to proteins and nucleic acids, affecting their function and stability.
類似化合物との比較
Similar Compounds
N,N-Dimethylaniline: A simpler analog without the azo group.
4-(Dimethylamino)azobenzene: Similar structure but lacks the trimethylphenyl group.
Methyl Red: Another azo dye with different substituents on the aromatic rings.
Uniqueness
N,N-Dimethyl-4-((3,4,5-trimethylphenyl)azo)benzenamine is unique due to its specific substituents, which confer distinct chemical and physical properties. The presence of the trimethylphenyl group enhances its stability and color properties, making it particularly useful in dyeing applications.
特性
CAS番号 |
34522-40-2 |
|---|---|
分子式 |
C17H21N3 |
分子量 |
267.37 g/mol |
IUPAC名 |
N,N-dimethyl-4-[(3,4,5-trimethylphenyl)diazenyl]aniline |
InChI |
InChI=1S/C17H21N3/c1-12-10-16(11-13(2)14(12)3)19-18-15-6-8-17(9-7-15)20(4)5/h6-11H,1-5H3 |
InChIキー |
ZWJISUKJPCVYPN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1C)C)N=NC2=CC=C(C=C2)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


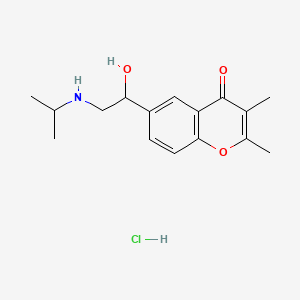
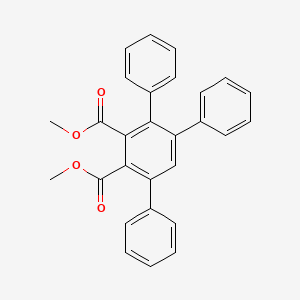
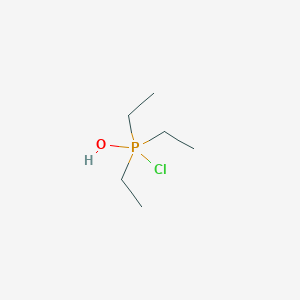

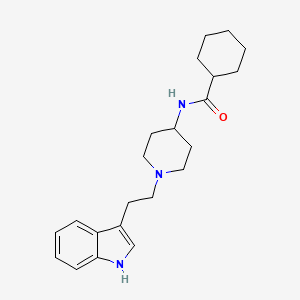
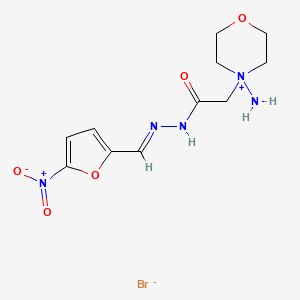
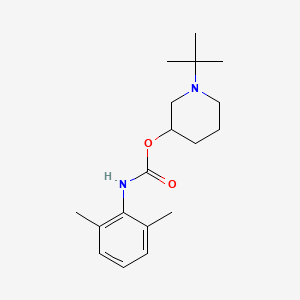
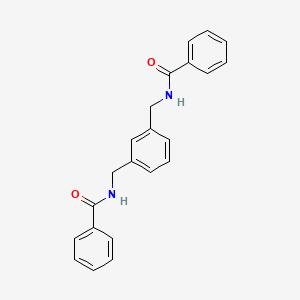
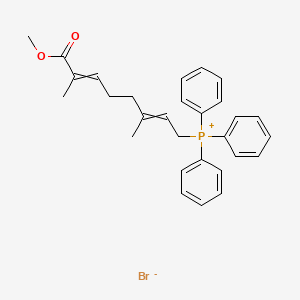
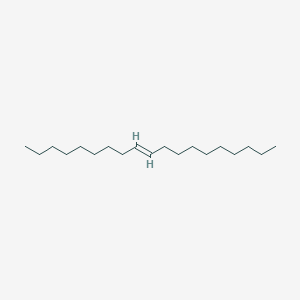
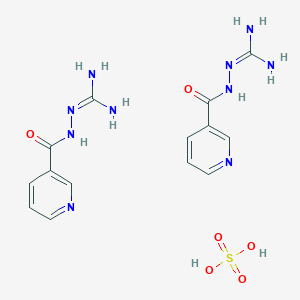
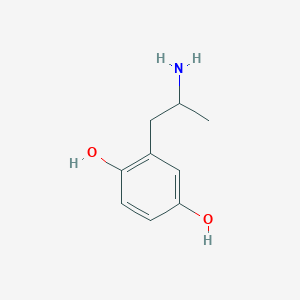
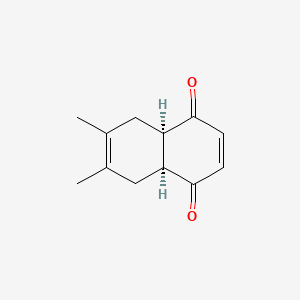
![2,6-Dichloro-N-{[4-(trifluoromethyl)phenyl]carbamoyl}benzamide](/img/structure/B14675523.png)
